2-(2-Fluoro-4-nitrophenoxy)ethanol
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Overview
Description
2-(2-Fluoro-4-nitrophenoxy)ethanol is an organic compound with the molecular formula C8H8FNO4 It is characterized by the presence of a fluoro group and a nitro group attached to a phenoxyethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-nitrophenoxy)ethanol typically involves the reaction of 2-fluoro-4-nitrophenol with ethylene oxide. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack of the phenoxide ion on the ethylene oxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include techniques such as recrystallization or column chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-4-nitrophenoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions
Major Products
Oxidation: Formation of 2-(2-Fluoro-4-nitrophenoxy)acetaldehyde or 2-(2-Fluoro-4-nitrophenoxy)acetic acid.
Reduction: Formation of 2-(2-Fluoro-4-aminophenoxy)ethanol.
Substitution: Formation of various substituted phenoxyethanol derivatives
Scientific Research Applications
2-(2-Fluoro-4-nitrophenoxy)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-4-nitrophenoxy)ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The presence of the fluoro and nitro groups can influence its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenoxy)ethanol: Lacks the fluoro group, which may affect its reactivity and biological activity.
2-(3-Fluoro-4-nitrophenoxy)ethanol: Similar structure but with the fluoro group in a different position, potentially leading to different chemical and biological properties.
Uniqueness
The combination of these functional groups makes it a valuable compound for various research and industrial purposes .
Properties
CAS No. |
647858-19-3 |
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Molecular Formula |
C8H8FNO4 |
Molecular Weight |
201.15 g/mol |
IUPAC Name |
2-(2-fluoro-4-nitrophenoxy)ethanol |
InChI |
InChI=1S/C8H8FNO4/c9-7-5-6(10(12)13)1-2-8(7)14-4-3-11/h1-2,5,11H,3-4H2 |
InChI Key |
IDKDFIXHUVSGNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)OCCO |
Origin of Product |
United States |
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